molecular formula C14H17N3O3S2 B11170740 N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11170740
M. Wt: 339.4 g/mol
InChI Key: WFGUIUHOHYOOFJ-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an acetamide group through a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting propyl hydrazine with carbon disulfide under basic conditions to form 5-propyl-1,3,4-thiadiazole.

    Sulfonylation: The 4-methylbenzenesulfonyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Acetylation: The final step involves the acetylation of the sulfonylated intermediate with acetic anhydride to yield 2-(4-Methylbenzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring or the sulfonyl group.

    Reduction: Reduced forms of the sulfonyl group or the acetamide group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by nucleophiles.

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-3-4-13-16-17-14(21-13)15-12(18)9-22(19,20)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

WFGUIUHOHYOOFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C

solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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